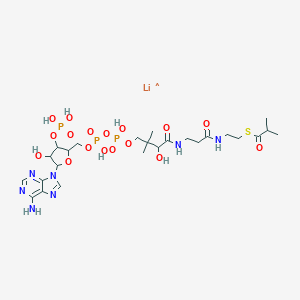
Dibenzyl hydrogen phosphite
Overview
Description
Dibenzyl hydrogen phosphite is an organophosphorus compound with the molecular formula C14H15O3PThis compound is characterized by the presence of two benzyl groups attached to a phosphite moiety, making it a versatile reagent in organic synthesis .
Mechanism of Action
Target of Action
Dibenzyl hydrogen phosphite, also known as Dibenzyl phosphonate, is a chemical compound with the linear formula (C6H5CH2O)2P(O)H It’s known that phosphite esters, such as this compound, are often used in organic synthesis, particularly in reactions involving nucleophilic substitution or addition .
Mode of Action
The mode of action of this compound is primarily through its reactivity as a phosphite ester. It can participate in various chemical reactions, including the monoselective ortho -C-H alkylation of N -quinolyl benzamides with primary and secondary alkyl iodides . This suggests that this compound can act as a nucleophile, attacking electrophilic carbon atoms in other organic compounds .
Biochemical Pathways
For instance, they can be used for the ring-opening reaction of epoxides such as benzylglycidol to synthesize dihydroxyacetone phosphate (DHAP) . DHAP is an important intermediate in several metabolic pathways, including glycolysis and gluconeogenesis .
Result of Action
The result of this compound’s action would depend on the specific reaction it’s involved in. For example, in the case of the ring-opening reaction of epoxides, the result is the formation of dihydroxyacetone phosphate . This compound is a key intermediate in several metabolic pathways, suggesting that this compound could potentially influence these pathways through its reactivity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate and outcome of its reactions can be affected by factors such as temperature, pH, and the presence of other reactants or catalysts. Additionally, its stability could be influenced by storage conditions. For example, it’s recommended to be stored at 2-8°C .
Biochemical Analysis
. . This article will delve into the biochemical properties, cellular effects, molecular mechanisms, and other aspects of Dibenzyl hydrogen phosphite.
Biochemical Properties
They can act as bioisosteric groups, which are substituents or functional groups that induce similar biological responses .
Cellular Effects
Phosphite compounds can have significant impacts on cellular processes .
Molecular Mechanism
Phosphite compounds can interact with various biomolecules and potentially influence gene expression .
Metabolic Pathways
Phosphite compounds can be involved in various metabolic pathways .
Transport and Distribution
Phosphite compounds can interact with various transporters and binding proteins .
Subcellular Localization
Phosphite compounds can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl hydrogen phosphite can be synthesized through various methods. One common approach involves the reaction of dibenzyl phosphite with phosphorus trichloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves the esterification of phosphorous acid with benzyl alcohol. This process can be catalyzed by acids or bases, and the reaction is usually carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Types of Reactions: Dibenzyl hydrogen phosphite undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the phosphite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products:
Oxidation: Dibenzyl phosphate.
Substitution: Various phosphonate esters depending on the nucleophile used.
Scientific Research Applications
Dibenzyl hydrogen phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of phosphonate esters and other organophosphorus compounds.
Medicine: It is involved in the development of drugs targeting specific enzymes and pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Comparison with Similar Compounds
Dibenzyl phosphate: Similar structure but with a phosphate group instead of a phosphite group.
Dibenzyl phosphonate: Contains a phosphonate group, making it more stable under oxidative conditions.
Diphenyl hydrogen phosphite: Similar reactivity but with phenyl groups instead of benzyl groups.
Uniqueness: Dibenzyl hydrogen phosphite is unique due to its ability to undergo both nucleophilic and electrophilic reactions, making it a versatile reagent in organic synthesis. Its benzyl groups also provide steric hindrance, which can influence the reactivity and selectivity of its reactions .
Properties
IUPAC Name |
dibenzyl hydrogen phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15O3P/c15-18(16-11-13-7-3-1-4-8-13)17-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGVWSETOTNKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871270 | |
| Record name | Dibenzyl hydrogen phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80871270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
538-60-3 | |
| Record name | Benzyl phosphite (C7H7O)2(HO)P | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49746 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-[(2-Aminoethyl)amino]-7-chloro-1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B19550.png)

